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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction

AZ5385, with the Chemical Abstracts Service (CAS) number 848439-89-4, is a small molecule
that has emerged as a compound of significant interest due to its dual-targeting mechanism of
action. Initially identified as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase
inhibitor, subsequent research has revealed its potent antiviral activity against human
rhinovirus (HRV), the primary causative agent of the common cold. This technical guide
provides a comprehensive overview of AZ5385, including its chemical properties, biological
activities, mechanism of action, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

AZ5385 is a solid at room temperature. A summary of its key physicochemical properties is
presented in Table 1.

Table 1: Physicochemical Properties of AZ5385

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12382105?utm_src=pdf-interest
https://www.benchchem.com/product/b12382105?utm_src=pdf-body
https://www.benchchem.com/product/b12382105?utm_src=pdf-body
https://www.benchchem.com/product/b12382105?utm_src=pdf-body
https://www.benchchem.com/product/b12382105?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Value

CAS Number 848439-89-4
Molecular Formula C22H22CIFN4O4
Molecular Weight 460.89 g/mol
Appearance Solid

Biological Activity and Quantitative Data

AZ5385 has demonstrated potent activity against human rhinovirus (HRV) and also exhibits
effects on cancer cell lines due to its inhibition of EGFR. The quantitative data from various in

vitro studies are summarized in Table 2.

Table 2: In Vitro Biological Activity of AZ5385

Assay Cell Line Virus/Target Parameter Value Reference
. Human
Antiviral L
. HelLa Rhinovirus 2 ECso 0.35 uM [1][2]
Activity
(HRV-2)
Human
Antiviral o
o HEp-2 Rhinovirus 16  ECso 3.6 uM [1]
Activity
(HRV-16)
Respiratory
Antiviral Syncytial
o HEp-2 ) ECso 0.4 uM [1]
Activity Virus (RSV
A2)
o CCso (72
Cytotoxicity HelLa 9 uM [11[2]
hours)

ECso: Half-maximal effective concentration CCso: Half-maximal cytotoxic concentration
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AZ5385 exhibits a dual mechanism of action, functioning as both an EGFR tyrosine kinase
inhibitor and a direct-acting antiviral agent against human rhinovirus.

EGFR Signaling Pathway Inhibition

As an EGFR tyrosine kinase inhibitor, AZ5385 competitively binds to the ATP-binding site in the
intracellular kinase domain of EGFR. This prevents the autophosphorylation of the receptor,
thereby blocking the activation of downstream signaling cascades such as the RAS-RAF-MEK-
ERK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and
differentiation, and their dysregulation is a hallmark of many cancers.
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Diagram 1: EGFR Signaling Pathway Inhibition by AZ5385

Antiviral Mechanism against Human Rhinovirus (HRV)
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Interestingly, the antiviral activity of AZ5385 against HRV is independent of its EGFR inhibitory
function. Research has shown that AZ5385 directly targets the viral capsid, specifically a
hydrophobic pocket within the VP1 protein. By binding to this pocket, AZ5385 stabilizes the
capsid and prevents the conformational changes necessary for the release of the viral RNA into
the host cell, a critical step in the viral replication cycle. This mechanism of action affects the
late stage of the viral life cycle.
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Diagram 2: Antiviral Mechanism of AZ5385 against HRV

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral
activity of AZ5385.

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the concentration of an antiviral compound that is required to
inhibit the virus-induced cell death (cytopathic effect) by 50% (ECso).
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Materials:

HelLa or HEp-2 cells

Human Rhinovirus (e.g., HRV-2, HRV-16)

96-well cell culture plates

Cell culture medium (e.g., MEM with 2% FBS)

AZ5385 stock solution (in DMSO)

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Phosphate-buffered saline (PBS)

Procedure:

Seed HelLa or HEp-2 cells in 96-well plates at a density that will form a confluent monolayer
after 24 hours of incubation.

Prepare serial dilutions of AZ5385 in cell culture medium.

When the cell monolayer is confluent, remove the growth medium and add the diluted
AZ5385.

Add the virus suspension to all wells except for the cell control wells.

Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours or until approximately 90% of
the cells in the virus control wells show a cytopathic effect.

Remove the medium and stain the cells with crystal violet solution for 10-15 minutes at room
temperature.

Gently wash the plates with water to remove excess stain and allow them to air dry.

Elute the stain by adding an appropriate solvent (e.g., methanol) and measure the
absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate the ECso value by plotting the percentage of cell viability against the logarithm of
the compound concentration and fitting the data to a dose-response curve.

Generation of Drug-Resistant Viral Variants

This protocol is used to select for and identify viral mutations that confer resistance to an

antiviral compound.

Materials:

HelLa cells

Human Rhinovirus (e.g., HRV-2)
Cell culture medium

AZ5385

Viral RNA extraction kit

RT-PCR reagents

Sanger sequencing reagents and equipment

Procedure:

Infect a confluent monolayer of HeLa cells with HRV-2 in the presence of a sub-optimal
concentration of AZ5385 (a concentration that allows for some viral replication).

After 2-3 days, or when CPE is observed, harvest the virus-containing supernatant.

Use this supernatant to infect a fresh monolayer of HeLa cells, again in the presence of the
same concentration of AZ5385.

Repeat this passaging process for multiple rounds (e.g., 10-20 passages).

After several passages, isolate viral RNA from the supernatant of the resistant virus
population.
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o Perform RT-PCR to amplify the region of the viral genome that is the putative target of the
drug (in this case, the VP1 coding region).

e Sequence the amplified DNA using Sanger sequencing.

o Compare the nucleotide and deduced amino acid sequences of the resistant virus to the
wild-type virus to identify mutations that may be responsible for the resistance phenotype.
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Diagram 3: Experimental Workflow for Antiviral Characterization

Conclusion

AZ5385 is a fascinating molecule with a dual mechanism of action, making it a valuable tool for
both cancer and virology research. Its activity as an EGFR tyrosine kinase inhibitor provides a
basis for its investigation in oncology, while its direct and potent inhibition of human rhinovirus
replication by targeting the VP1 capsid protein opens avenues for the development of novel
antiviral therapeutics. The experimental protocols detailed in this guide provide a framework for
the further investigation and characterization of AZ5385 and similar compounds.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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